molecular formula C5H6F3NOS B13208907 5-(Trifluoromethyl)morpholine-3-thione

5-(Trifluoromethyl)morpholine-3-thione

Cat. No.: B13208907
M. Wt: 185.17 g/mol
InChI Key: PKLKEVZXZGGQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C5H6F3NOS and a molecular weight of 185.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further substituted with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)morpholine-3-thione can be achieved through several synthetic routes. One common method involves the reaction of morpholine with trifluoromethylthiolating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)morpholine-3-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Trifluoromethyl)morpholine-3-thione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)morpholine-3-thione is unique due to the presence of both the trifluoromethyl and thione groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thione group provides reactive sites for further chemical modifications .

Properties

Molecular Formula

C5H6F3NOS

Molecular Weight

185.17 g/mol

IUPAC Name

5-(trifluoromethyl)morpholine-3-thione

InChI

InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-10-2-4(11)9-3/h3H,1-2H2,(H,9,11)

InChI Key

PKLKEVZXZGGQGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)CO1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.